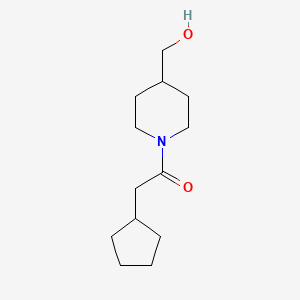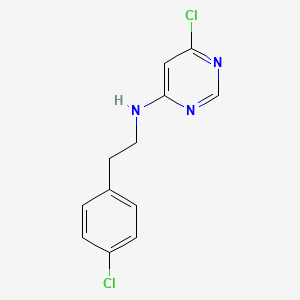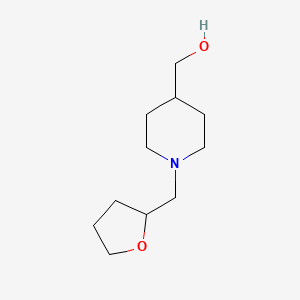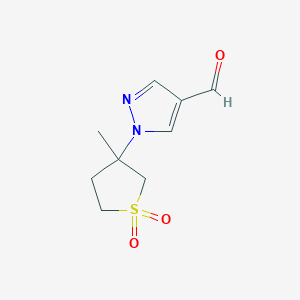![molecular formula C11H9FO2 B1465489 1-(2-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 1353504-59-2](/img/structure/B1465489.png)
1-(2-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one
Overview
Description
Bicyclohexanes, such as the one you’re asking about, are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . They are still underexplored from a synthetic accessibility point of view .
Synthesis Analysis
The synthesis of polysubstituted bicyclohexanes is currently under intense investigation as building blocks for pharmaceutical drug design . The most common methods for their preparation only provide access to bridgehead-substituted structures . A photocatalytic cycloaddition reaction has been described that provides unified access to bicyclohexanes with distinct substitution patterns .
Chemical Reactions Analysis
Bicyclohexanes are common structural components in natural products and bioactive compounds . The metal-mediated cyclopropanation domino reaction of chain enzymes is the most commonly used strategy for the construction of this type of bicycle derivative .
Scientific Research Applications
Photochemical Studies
The photochemistry of related 3-oxabicyclo[3.1.0]hexan-2-ones has been examined. Studies revealed the formation of intermediate ketens, which can undergo various reactions including thermal ring closure and photolysis, leading to the formation of carbon monoxide and other products (Noort & Cerfontain, 1979).
Synthetic Methodologies
Research has focused on developing synthetic methods for related compounds. For instance, organo-selenium reagents have been used for intramolecular alkylation and cyclization of specific aldehyde derivatives to produce 1-naphthaldehydes and 3-oxabicyclo[3.1.0]hexan-2-ols (Miao & Huang, 2009). Additionally, lipase-catalyzed synthesis methods have been developed for the preparation of optically active enantiomers of related 3-oxabicyclohexanes, showcasing the potential for biocatalytic approaches in synthesizing complex molecular structures (Tsuji, Onishi, & Sakata, 1999).
Gold(I)-Catalyzed Reactions
Gold(I) catalysts have been employed to facilitate three-component addition reactions involving arylmethylene cyclopropylcarbinols, terminal arynes, and alcohols to efficiently produce 3-oxabicyclo[3.1.0]hexanes (Tian & Shi, 2007).
Generation and Interception of Cyclohexadienes
Studies on the generation and interception of 1-Oxa-2,3-Cyclohexadiene and 1,2,4-Cyclohexatriene from similar cyclohexanes have provided insights into the behavior of these compounds under various conditions, such as thermolysis (Christl & Braun, 1989).
Lewis Acid Catalyzed Reactions
Lewis acid catalyzed reactions have been studied for methylenecyclopropylcarbinols to produce 3-oxabicyclo[3.1.0]hexane derivatives, highlighting the potential of Lewis acid catalysts in synthetic organic chemistry (Shao & Shi, 2010).
Medicinal Chemistry Applications
Although the initial request excluded drug use and side effects, it is worth noting that similar structures have been investigated for their potential in medicinal chemistry, such as in the synthesis of novel antidepressants and analgesics (Epstein et al., 1981; Staněk et al., 1991).
Future Directions
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO2/c12-9-4-2-1-3-8(9)11-5-7(11)6-14-10(11)13/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPECYZINPFFTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C(=O)OC2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1465408.png)




![3-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B1465419.png)

![2-[(2,2,2-Trifluoroethyl)amino]cyclopentan-1-ol](/img/structure/B1465421.png)


amine](/img/structure/B1465425.png)


